molecular formula C17H14ClN3O2 B11938268 2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide CAS No. 81111-25-3

2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11938268
CAS No.: 81111-25-3
M. Wt: 327.8 g/mol
InChI Key: MHPHHWLXMPQNRC-KEBDBYFISA-N
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Description

2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chlorophenoxy group and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetohydrazide with indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can be compared with similar compounds such as:

    2-(2-chlorophenoxy)acetohydrazide: This compound lacks the indole moiety, which may result in different chemical and biological properties.

    Indole-3-carbaldehyde derivatives: These compounds share the indole structure but differ in other functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

81111-25-3

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H14ClN3O2/c18-14-6-2-4-8-16(14)23-11-17(22)21-20-10-12-9-19-15-7-3-1-5-13(12)15/h1-10,19H,11H2,(H,21,22)/b20-10+

InChI Key

MHPHHWLXMPQNRC-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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